4-(4-Bromophenylthio)-3-nitrobenzaldehyde

Description

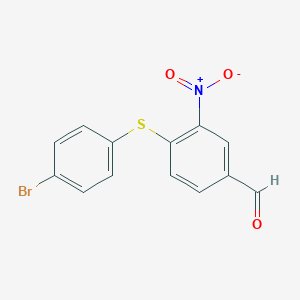

4-(4-Bromophenylthio)-3-nitrobenzaldehyde is a nitroaromatic compound featuring a benzaldehyde core substituted at the 3-position with a nitro group and at the 4-position with a 4-bromophenylthio moiety. The bromine atom enhances lipophilicity and may facilitate further functionalization (e.g., cross-coupling reactions).

Properties

IUPAC Name |

4-(4-bromophenyl)sulfanyl-3-nitrobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8BrNO3S/c14-10-2-4-11(5-3-10)19-13-6-1-9(8-16)7-12(13)15(17)18/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIKKSXPLNKTMPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1SC2=C(C=C(C=C2)C=O)[N+](=O)[O-])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8BrNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90405500 | |

| Record name | 4-(4-Bromophenylthio)-3-nitrobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90405500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175278-49-6 | |

| Record name | 4-(4-Bromophenylthio)-3-nitrobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90405500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Bromophenylthio)-3-nitrobenzaldehyde typically involves the reaction of 4-bromothiophenol with 3-nitrobenzaldehyde under specific conditions. One common method includes the use of a base such as sodium hydroxide in an ethanol solution to facilitate the nucleophilic substitution reaction . The reaction proceeds with the formation of a thioether bond between the bromophenyl and nitrobenzaldehyde moieties.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and by-products.

Chemical Reactions Analysis

Types of Reactions

4-(4-Bromophenylthio)-3-nitrobenzaldehyde can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amine group under appropriate conditions.

Reduction: The aldehyde group can be reduced to an alcohol.

Substitution: The bromine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common reagents include hydrogen peroxide or potassium permanganate.

Reduction: Sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Conversion of the nitro group to an amine.

Reduction: Formation of 4-(4-Bromophenylthio)-3-nitrobenzyl alcohol.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(4-Bromophenylthio)-3-nitrobenzaldehyde has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Potential use in the development of biologically active compounds.

Medicine: Investigated for its potential antimicrobial and anticancer properties.

Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 4-(4-Bromophenylthio)-3-nitrobenzaldehyde involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the bromophenylthio moiety can interact with biological macromolecules, potentially disrupting their function. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 4-(4-Bromophenylthio)-3-nitrobenzaldehyde with structurally related nitrobenzaldehyde derivatives, focusing on substituents, synthetic yields, and key properties:

Key Findings from Comparative Analysis:

Electronic Effects: The bromophenylthio group in the target compound offers moderate electron-withdrawing effects compared to SM80’s trifluoromethyl group, which significantly polarizes the aromatic ring . Thioether linkages (C–S–C) enhance nucleophilic reactivity compared to ether linkages (C–O–C), as seen in 4-(4-Chlorophenoxy)-3-nitrobenzaldehyde .

Synthetic Accessibility: Yields for thioether derivatives (SM80–SM82, 47–77%) are generally higher than those for cyclization products (e.g., azetidinones, 60–70% ), reflecting the efficiency of SNAr reactions.

Physicochemical Properties :

- Lipophilicity increases with halogenated substituents (Br, Cl, CF₃), impacting membrane permeability in antimicrobial applications .

- Vibrational spectra studies on 4-methyl-3-nitrobenzaldehyde indicate that nitro and aldehyde groups dominate IR/Raman profiles, a trend likely applicable to the target compound.

Notes and Implications

- Toxicological Data: Limited safety data exist for this compound. Related brominated aldehydes (e.g., 4-bromobenzaldehyde) require precautions against skin/eye irritation .

- Applications: Nitrobenzaldehyde derivatives are precursors to Schiff bases (antimicrobial agents ) and azetidinones (β-lactam antibiotics ). The bromophenylthio group may confer unique reactivity in metal-catalyzed couplings.

Biological Activity

4-(4-Bromophenylthio)-3-nitrobenzaldehyde, an organic compound with a unique structure, has garnered attention in the fields of chemistry and biology due to its potential biological activities. This compound features a bromine atom, a nitro group, and a thioether linkage attached to a benzaldehyde core, which contributes to its reactivity and biological interactions. Understanding the biological activity of this compound is crucial for its application in medicinal chemistry and the development of novel therapeutic agents.

Chemical Structure and Properties

- IUPAC Name : 4-(4-bromophenyl)sulfanyl-3-nitrobenzaldehyde

- Molecular Formula : C13H8BrNO3S

- Molecular Weight : 328.18 g/mol

The presence of functional groups such as the nitro and thioether moieties allows for diverse chemical reactions, making it a valuable intermediate in organic synthesis.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The nitro group can participate in redox reactions, while the bromophenylthio moiety may engage in interactions with proteins and nucleic acids, potentially disrupting their normal functions. This interaction can lead to various biological effects, including antimicrobial and anticancer activities.

Antimicrobial Properties

Research indicates that compounds with similar structures exhibit significant antimicrobial activity. The thioether group is known to enhance the lipophilicity of compounds, allowing better penetration through cell membranes. Studies have shown that derivatives of thioether compounds often display effectiveness against a range of bacteria and fungi.

| Compound | Activity | Reference |

|---|---|---|

| This compound | Potential antimicrobial effects | |

| Related thioether compounds | Broad-spectrum antimicrobial activity |

Anticancer Activity

The potential anticancer properties of this compound are also noteworthy. The compound's ability to induce apoptosis (programmed cell death) in cancer cells has been observed in preliminary studies. The mechanism may involve the generation of reactive oxygen species (ROS) due to the nitro group, leading to oxidative stress in cancer cells.

| Study | Findings | Reference |

|---|---|---|

| In vitro studies on cancer cell lines | Induced apoptosis and inhibited cell proliferation | |

| Mechanistic studies | ROS generation linked to anticancer effects |

Case Studies

Several case studies have explored the biological effects of similar compounds:

- Case Study on Thioether Derivatives :

- A study highlighted the antimicrobial efficacy of various thioether derivatives against resistant strains of bacteria. The results suggested that modifications on the thioether structure could enhance activity.

- Anticancer Research :

- Research involving analogs of this compound demonstrated promising results in inhibiting tumor growth in xenograft models, suggesting potential for further development as an anticancer agent.

Q & A

Basic: What are the established synthetic routes for 4-(4-Bromophenylthio)-3-nitrobenzaldehyde, and what reaction conditions optimize yield?

Answer:

The compound is typically synthesized via nucleophilic aromatic substitution (SNAr) between 4-chloro-3-nitrobenzaldehyde and 4-bromothiophenol. Key steps include:

- Reagent Ratios: Equimolar ratios of 4-bromothiophenol and 4-chloro-3-nitrobenzaldehyde in a polar aprotic solvent (e.g., DMF or DMSO) .

- Catalysis: Use of potassium carbonate (K₂CO₃) as a base to deprotonate the thiol and drive the reaction .

- Temperature: Reactions are typically conducted at 80–100°C for 6–12 hours to achieve yields >60% .

- Purification: Column chromatography (e.g., silica gel, hexane/ethyl acetate gradient) is critical for isolating the product .

Basic: What spectroscopic and analytical techniques are essential for characterizing this compound?

Answer:

- 1H/13C NMR: Confirm the substitution pattern (e.g., aromatic proton shifts at δ ~8.7 ppm for the aldehyde-adjacent nitro group and δ ~7.5–7.8 ppm for bromophenylthio protons) .

- Elemental Analysis (CHN): Validate purity (e.g., C: ~50%, H: ~2.5%, N: ~4.5%) .

- HPLC: Monitor purity (>95%) using a C18 column and UV detection at 254 nm .

Advanced: How can researchers resolve contradictions in reported biological activity data for nitrobenzaldehyde derivatives?

Answer:

Contradictions often arise from:

- Variability in Assay Conditions: Standardize protocols (e.g., MIC assays for antimicrobial activity) and use reference compounds (e.g., ampicillin) .

- Redox Interference: The nitro group’s reduction potential may produce false positives in cell-based assays. Include controls with nitroreductase inhibitors .

- Structural Analog Comparisons: Compare activity with analogs (e.g., 4-(4-methylphenylthio)-3-nitrobenzaldehyde) to isolate substituent effects .

Advanced: What computational methods predict the reactivity of the nitro and thioether groups in further functionalization?

Answer:

- DFT Calculations: Model frontier molecular orbitals (FMOs) to predict electrophilic/nucleophilic sites. The nitro group (LUMO ≈ -1.5 eV) is susceptible to nucleophilic attack, while the thioether sulfur (HOMO ≈ -6 eV) can undergo oxidation .

- Solvent Effects: Simulate solvation energies (e.g., using COSMO-RS) to optimize reaction media for specific transformations (e.g., nitro reduction to amine) .

Basic: What safety precautions are required when handling this compound?

Answer:

- PPE: Wear nitrile gloves, lab coat, and safety goggles due to potential skin/eye irritation .

- Ventilation: Use a fume hood to avoid inhalation of dust/particulates .

- Spill Management: Neutralize with inert adsorbents (e.g., vermiculite) and dispose as halogenated waste .

Advanced: How does the bromophenylthio substituent influence the compound’s electronic properties compared to other arylthio groups?

Answer:

- Electron-Withdrawing Effect: The bromine atom increases the thioether’s electron-withdrawing nature, lowering the LUMO energy of the nitrobenzaldehyde core by ~0.3 eV compared to methylphenylthio analogs .

- Steric Effects: The bromine’s bulkiness slightly hinders rotation around the C–S bond, as evidenced by split signals in VT-NMR .

Advanced: What strategies mitigate side reactions during functional group interconversion (e.g., nitro reduction)?

Answer:

- Catalytic Hydrogenation: Use Pd/C or Raney Ni under H₂ (1–3 atm) in ethanol. Monitor reaction progress via TLC to halt at the amine stage and avoid over-reduction .

- Chemoselective Reducing Agents: Sodium dithionite (Na₂S₂O₄) selectively reduces nitro to amine without affecting the aldehyde group .

Basic: What are the documented biological activities of structurally related nitrobenzaldehyde derivatives?

Answer:

- Antimicrobial: 3-nitrobenzaldehyde derivatives show MIC values of 8–32 µg/mL against S. aureus and E. coli .

- Anticancer: Analogues with electron-deficient arylthio groups (e.g., 4-CF₃-phenylthio) exhibit IC₅₀ ≈ 10 µM in HeLa cells via ROS generation .

Advanced: How can crystallography or XRD resolve ambiguities in molecular conformation?

Answer:

- Single-Crystal XRD: Resolves bond angles (e.g., C–S–C ≈ 105°) and confirms coplanarity of the nitro and aldehyde groups .

- Powder XRD: Detects polymorphic forms, which may affect solubility and reactivity .

Advanced: What mechanistic insights explain conflicting yields in scale-up synthesis?

Answer:

- Heat Transfer Limitations: Poor mixing in large batches reduces heat dissipation, leading to side reactions (e.g., aldehyde oxidation). Use jacketed reactors with precise temperature control .

- Impurity Carryover: Residual K₂CO₃ in crude product can catalyze degradation. Implement aqueous washes (pH 7 buffer) post-reaction .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.